Crocin 2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

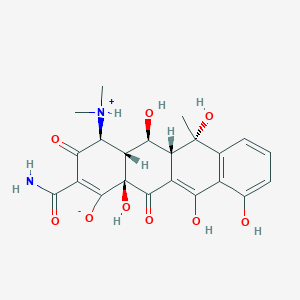

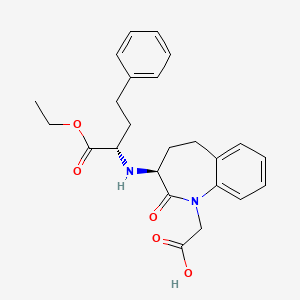

Crocin 2 is a glycosylated apocarotenoid pigment predominantly found in saffron (Crocus sativus) and gardenia fruit (Gardenia jasminoides). It is one of the major color-causing compounds in these plants and is known for its vibrant yellow-orange hue. This compound is a digentiobiosyl ester of crocetin, which is a carotenoid compound. This compound has gained significant attention due to its potential therapeutic properties, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects .

准备方法

Synthetic Routes and Reaction Conditions

Crocin 2 can be synthesized through various methods, including traditional extraction from natural sources and microbial synthesis. The traditional method involves extracting crocin from the stigmas of Crocus sativus or the fruits of Gardenia jasminoides using organic solvents. The process typically includes steps such as drying, grinding, and solvent extraction, followed by purification using chromatographic techniques .

In recent years, microbial synthesis has emerged as an alternative method. This involves engineering the metabolic pathways of microorganisms such as Escherichia coli to produce this compound from simpler carbon sources like glycerol. Genetic modifications and overexpression of key enzymes, such as zeaxanthin cleavage dioxygenase and crocetin dialdehyde dehydrogenase, are employed to achieve this synthesis .

Industrial Production Methods

Industrial production of this compound often relies on large-scale extraction from plant sources. Techniques such as macroporous resin column chromatography combined with high-speed counter-current chromatography (HSCCC) are used to purify this compound from the dry fruit of Gardenia jasminoides. This method is efficient, convenient, and cost-effective, yielding high-purity this compound .

化学反应分析

Types of Reactions

Crocin 2 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form crocetin and other oxidation products.

Hydrolysis: The glycosidic bonds in this compound can be hydrolyzed to release crocetin and sugar moieties.

Esterification and Transesterification: This compound can participate in esterification and transesterification reactions to form different ester derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Hydrolysis: Acidic or enzymatic hydrolysis can be used to break the glycosidic bonds.

Esterification: Catalysts such as sulfuric acid or enzymes like lipases can be used for esterification reactions.

Major Products Formed

Oxidation: Crocetin and other oxidation products.

Hydrolysis: Crocetin and sugar moieties.

Esterification: Various ester derivatives of this compound.

科学研究应用

Crocin 2 has a wide range of scientific research applications, including:

Chemistry: Used as a natural dye and colorant in various chemical processes.

Biology: Studied for its antioxidant and anti-inflammatory properties, which can protect cells from oxidative stress and inflammation.

Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases, cancer, and metabolic disorders. .

Industry: Utilized in the food and cosmetics industries as a natural colorant and additive.

作用机制

Crocin 2 exerts its effects through various molecular targets and pathways:

Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress by enhancing the activity of antioxidant enzymes.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, such as interleukin-1 beta and tumor necrosis factor-alpha, through the suppression of the nuclear factor-kappa B pathway.

Neuroprotective Effects: This compound protects neurons from damage by modulating neurotransmitter levels and reducing neuroinflammation.

Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

相似化合物的比较

Crocin 2 is often compared with other carotenoids and glycosylated derivatives, such as:

Crocin 1: Another glycosylated derivative of crocetin, similar in structure but with different glycosylation patterns.

Crocetin: The aglycone form of crocin, which lacks the sugar moieties but retains similar biological activities.

Zeaxanthin: A carotenoid with similar antioxidant properties but different structural features.

Uniqueness

This compound is unique due to its high water solubility and stability, which enhance its bioavailability and therapeutic potential. Its glycosylation pattern also contributes to its distinct biological activities and makes it a valuable compound for various applications .

属性

分子式 |

C38H54O19 |

|---|---|

分子量 |

814.8 g/mol |

IUPAC 名称 |

1-O-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 16-O-[(2S,4S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate |

InChI |

InChI=1S/C38H54O19/c1-18(11-7-13-20(3)34(50)56-37-32(48)29(45)26(42)23(16-40)54-37)9-5-6-10-19(2)12-8-14-21(4)35(51)57-38-33(49)30(46)27(43)24(55-38)17-52-36-31(47)28(44)25(41)22(15-39)53-36/h5-14,22-33,36-49H,15-17H2,1-4H3/b6-5+,11-7+,12-8+,18-9+,19-10+,20-13+,21-14+/t22-,23-,24-,25-,26-,27?,28+,29+,30+,31-,32-,33?,36-,37+,38+/m1/s1 |

InChI 键 |

CZSBHMFVVLYIQQ-AKHSZGMMSA-N |

手性 SMILES |

C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C(=O)O[C@H]1C([C@H](C([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)/C=C/C=C(\C)/C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

规范 SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C(=O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C=CC=C(C)C(=O)OC3C(C(C(C(O3)CO)O)O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,4S,5'S,6R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10798982.png)

![2-methyl-4-oxo-6-[(3S,7S,12S)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid](/img/structure/B10799002.png)

![(E)-7-[(1S,2R,3R,5S)-2-[(2S)-3-(3-chlorophenoxy)-2-hydroxypropyl]sulfanyl-3,5-dihydroxycyclopentyl]hept-5-enoic acid](/img/structure/B10799010.png)

![2-(hydroxymethyl)-6-[[3,4,5-trihydroxy-6-[(2S)-2-[(8R,10R,14R)-12-hydroxy-4,4,8,10,14-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B10799012.png)

![(6R)-2-methyl-4-oxo-6-[(3S,5R,7S,10S,12S,13R,14R)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid](/img/structure/B10799030.png)

![2-amino-9-[4-hydroxy-3-(hydroxymethyl)butyl]-2,3,4,5,7,8-hexahydro-1H-purin-6-one](/img/structure/B10799047.png)

![1-O-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 16-O-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate](/img/structure/B10799061.png)

![2-[(1R,2R,3S,4S,5R,6S)-3-(diaminomethylideneamino)-4-[(2S,3S,4S,5R)-3-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2S,3S,4S,5R)-3-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine](/img/structure/B10799062.png)